molecular formula C26H20N2O2S2 B11059580 5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

Cat. No.: B11059580
M. Wt: 456.6 g/mol
InChI Key: MKNDHVMRFJCIIF-UHFFFAOYSA-N
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Description

5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) is a complex organic compound with a molecular formula of C26H20N2O2S2 This compound is known for its unique structure, which includes two thiazole rings connected by a methylene bridge with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) typically involves the reaction of 4-methylbenzyl chloride with 4-phenyl-1,3-thiazol-2(3H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole rings can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5’-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) lies in its specific arrangement of thiazole rings and the methylene bridge with a 4-methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H20N2O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

5-[(4-methylphenyl)-(2-oxo-4-phenyl-3H-1,3-thiazol-5-yl)methyl]-4-phenyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C26H20N2O2S2/c1-16-12-14-17(15-13-16)20(23-21(27-25(29)31-23)18-8-4-2-5-9-18)24-22(28-26(30)32-24)19-10-6-3-7-11-19/h2-15,20H,1H3,(H,27,29)(H,28,30)

InChI Key

MKNDHVMRFJCIIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(NC(=O)S2)C3=CC=CC=C3)C4=C(NC(=O)S4)C5=CC=CC=C5

Origin of Product

United States

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